molecular formula C16H16O3 B2760406 3-(4-Methoxyphenyl)-3-phenylpropanoic acid CAS No. 114327-14-9

3-(4-Methoxyphenyl)-3-phenylpropanoic acid

Cat. No.: B2760406
CAS No.: 114327-14-9
M. Wt: 256.301
InChI Key: QNXXQSFDCHDCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Methoxyphenyl)-3-phenylpropanoic acid” is a chemical compound with the molecular formula C10H12O3 . It is also known by several synonyms such as 3-4-methoxyphenyl propanoic acid, 3-4-methoxyphenyl propionic acid, benzenepropanoic acid, 4-methoxy, p-methoxyhydrocinnamic acid, 3-p-methoxyphenyl propionic acid, 3-4-methoxy-phenyl-propionic acid, 4-methoxyhydrocinnamic acid, 3-4-methoxyphenyl-propionic acid, 4-methoxyhydro cinnamic acid, hydrocinnamic acid, p-methoxy .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string COC1=CC=C(C=C1)CCC(=O)O . The InChI Key for this compound is FIUFLISGGHNPSM-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 180.203 g/mol . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 252.7±15.0 °C at 760 mmHg, and a flash point of 104.5±13.9 °C . It also has a molar refractivity of 47.3±0.3 cm3 .

Scientific Research Applications

Antioxidative Properties

A study on the antioxidative properties of phenylpropanoids, including compounds structurally similar to 3-(4-Methoxyphenyl)-3-phenylpropanoic acid, highlighted their ability to inhibit autoxidation of linoleic acid in a water-alcohol system. This suggests potential antioxidative applications for this compound (Kikuzaki et al., 1999).

Chemical Synthesis

The compound has been used in chemical synthesis processes. For example, a study detailed its formation via hydroarylation of cinnamic acids with anisoles and phenols, demonstrating its utility in organic synthesis (Jagdale & Sudalai, 2007).

Enzyme Inhibition

Research on the inhibition of carboxypeptidase A by various substrate analogues, including compounds related to this compound, indicates its potential as an enzyme inhibitor, which could have implications in biochemical and medicinal research (Galardy & Kortylewicz, 1984).

Catalysis and Reaction Studies

The compound has been involved in studies of methoxycarbonylation reactions, providing insights into catalyst behavior and reaction mechanisms in organic chemistry (Magro et al., 2010).

Biosynthesis Research

Investigations into biosynthesis pathways have utilized this compound, particularly in studies exploring the production of phenylphenalenones in plant species. These studies contribute to our understanding of natural compound synthesis in plants (Hidalgo et al., 2015).

Oxidation Studies

The compound has been the subject of oxidation studies, providing valuable information about the behavior of similar organic molecules under oxidative conditions. This research is crucial in understanding the stability and reactivity of organic compounds (Bietti & Capone, 2008).

Molecular Structure Analysis

Research on the molecular structures of compounds related to this compound, such as studies involving crystallography and spectroscopy, contributes to the broader understanding of molecular interactions and structural properties (Khan et al., 2014).

Pharmacological Potential

While excluding information on drug use, dosage, and side effects as per the request, it's worth noting that compounds structurally similar to this compound have been investigated for their potential pharmacological properties, such as antioxidant activity and effects on cellular processes (Choudhary et al., 2008).

Safety and Hazards

The safety data sheet for a similar compound, Phenylboronic acid, indicates that it is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Properties

IUPAC Name

3-(4-methoxyphenyl)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-19-14-9-7-13(8-10-14)15(11-16(17)18)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXXQSFDCHDCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.